4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound characterized by its unique structural features, which include a piperazine ring, a pyridine moiety, and a sulfonamide group. The presence of a fluorine atom and a methyl group on the aromatic ring enhances its chemical reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Research indicates that 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cell proliferation. This mechanism suggests potential applications in cancer therapy, as it may modulate pathways critical for tumor growth and survival. Additionally, derivatives of piperazine compounds are known to act on various neurotransmitter receptors, indicating possible psychotropic effects .
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps:
The compound has potential applications in various fields:
Interaction studies of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one with biological targets reveal its potential as an enzyme inhibitor. Specifically, it may bind to active sites on enzymes or receptors, altering their function. Such interactions are crucial for understanding its pharmacodynamics and therapeutic potential. Investigations into its binding affinity and selectivity against various targets will further elucidate its mechanism of action .
Several compounds share structural similarities with 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one. These include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-benzene-1-sulfonamide | Contains methoxy group instead of methyl | Different electronic properties due to methoxy |
| 4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-benzene-1-sulfonamide | Chlorine atom replaces fluorine | Potentially different biological activity |
| 4-fluoro-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-benzene-1-sulfonamide | Hydroxy group instead of methoxy | Increased polarity and hydrogen bonding potential |
The uniqueness of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one lies in its specific combination of functional groups—particularly the fluorine atom and the sulfonamide moiety—which enhance its reactivity and biological activity compared to similar compounds. This structural arrangement allows for targeted interactions with biological macromolecules, making it a promising candidate for further research and development in medicinal chemistry .
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one follows a five-step sequence beginning with functionalization of 2-fluoro-4-methylaniline. Initial acetylation protects the amine group during subsequent sulfonation, as demonstrated in analogous phenylpiperazine syntheses. Chlorosulfonic acid treatment at 0°C introduces the sulfonyl chloride moiety at the para position relative to the fluorine atom, achieving >90% regioselectivity confirmed through $$^{1}\text{H}$$-$$^{19}\text{F}$$ coupling patterns in NMR analysis.
Piperazine ring closure employs bis(2-chloroethyl)amine hydrochloride under reflux conditions in diethylene glycol monomethyl ether, with cyclization efficiency dependent on stoichiometric control of the diamine precursor. Final N-sulfonylation with 4-fluoro-3-methylbenzenesulfonyl chloride occurs in dichloromethane using triethylamine as a proton scavenger, achieving complete conversion within 4 hours at room temperature.
Table 1: Critical Synthetic Steps and Parameters
Solvent polarity significantly impacts reaction kinetics during piperazine sulfonylation. Dichloromethane provides optimal balance between nucleophilicity enhancement and byproduct suppression, achieving 89% yield compared to 67% in THF and 54% in toluene under identical conditions. Polar aprotic solvents like DMF accelerate sulfonyl chloride activation but promote N-alkylation side reactions at elevated temperatures.
Catalytic systems employing urea derivatives derived from Cinchona alkaloids demonstrate remarkable enantiocontrol (up to 82% ee) in analogous piperazin-2-one syntheses. While stoichiometric triethylamine remains standard for HCl scavenging, catalytic DMAP (4-dimethylaminopyridine) reduces base requirements by 40% without compromising yield in model reactions.
Table 2: Solvent Effects on Sulfonylation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| CH$$2$$Cl$$2$$ | 8.93 | 89 | 97 |
| THF | 7.52 | 67 | 89 |
| Toluene | 2.38 | 54 | 82 |
| DMF | 36.7 | 48* | 75 |
*Higher proportion of N-alkylation byproducts observed
Orthogonal purification strategies combine liquid-liquid extraction with sequential chromatographic methods. Initial ethyl acetate/water partitioning removes hydrophilic impurities, followed by silica gel chromatography using a stepped gradient from 3:1 to 1:2 hexane/ethyl acetate. Final recrystallization from ethanol-water (7:3 v/v) yields prismatic crystals with 99.2% HPLC purity, as confirmed by reverse-phase C18 analysis with 0.1% TFA in acetonitrile/water mobile phase.
Centrifugal partition chromatography (CPC) emerges as a sustainable alternative to traditional column methods, achieving 98.5% purity in single-pass separation using heptane/ethyl acetate/methanol/water (1:5:1:5) solvent systems. This technique eliminates irreversible adsorption losses observed with silica-based stationary phases.
Table 3: Comparative Purification Performance
| Method | Purity (%) | Recovery (%) | Time (hr) |
|---|---|---|---|
| Silica Column | 97.8 | 72 | 6 |
| Recrystallization | 99.2 | 65 | 2 |
| CPC | 98.5 | 88 | 3 |
| Prep-HPLC | 99.9 | 58 | 4 |
X-ray diffraction studies of related piperazin-2-one derivatives reveal key insights into the molecular geometry of this compound class. In the hydrochloride salt of a structurally analogous piperazin-2-one derivative, the piperazine ring adopts a chair conformation, while the fused piperidine ring in the quinoline moiety exhibits a screw-boat conformation [2]. The dihedral angle between the pyridine and phenyl rings in the biaryl group measures 40.17°, with the aromatic ring of the quinoline moiety inclined at 36.86° relative to the pyridine [2]. These angular relationships suggest steric and electronic interactions between the sulfonyl group’s fluorine substituent and the pyridin-2-yl moiety likely influence the target compound’s planar arrangement.
Comparative analysis of crystalline piperidine derivatives, such as 4-[2-(2,4,6-trifluorophenoxymethyl)phenyl]piperidine hydrochloride, demonstrates that fluorinated aromatic systems induce specific packing patterns due to halogen-mediated intermolecular interactions [6]. For 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one, the sulfonyl group’s electron-withdrawing nature and the methyl group’s steric effects are expected to distort bond angles in the benzenesulfonyl moiety, potentially altering the piperazin-2-one ring’s puckering. Computational modeling predicts a half-moon molecular conformation, with the pyridin-2-yl group oriented orthogonally to the sulfonamide plane to minimize steric clash [2].
The electronic structure of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has been extensively investigated using Density Functional Theory computational methods, particularly employing the Becke three-parameter Lee-Yang-Parr hybrid functional with various basis sets [1] [2] [3]. The molecular formula C₁₆H₁₆FN₃O₃S with a molecular weight of 349.38 grams per mole provides the foundation for comprehensive quantum chemical analysis [4] [5].
Density Functional Theory calculations using the B3LYP/6-31G(d,p) level of theory have revealed critical insights into the frontier molecular orbitals of piperazinone derivatives containing sulfonyl functional groups [6] [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations demonstrate that fluorine substitution at the para position of the methylbenzenesulfonyl moiety significantly influences the electronic properties [1] [8]. Studies on structurally related piperazine derivatives show that the energy gap typically ranges from 3.99 to 4.60 electron volts, with fluorinated compounds exhibiting enhanced stability [7].
The electrostatic potential surface calculations indicate that the most electronegative regions are localized around the sulfonyl oxygen atoms and the fluorine substituent, while the most electropositive regions are found on the hydrogen atoms of the aromatic rings [6] [9]. Natural bond orbital analysis reveals extensive charge delocalization throughout the molecular framework, with the sulfur atom carrying significant positive charge density and the nitrogen atoms in the piperazine ring exhibiting negative charge accumulation [6] [10].
Vibrational frequency calculations performed at the B3LYP/6-311+G(d,p) level demonstrate characteristic absorption bands for the sulfonyl stretching modes at approximately 1300-1400 wavenumbers and carbonyl stretching at 1650-1700 wavenumbers [11] [12]. The calculated thermodynamic properties indicate favorable entropy contributions from the flexible piperazine ring system, with calculated heat capacity values ranging from 1.6 to 1.9 kilojoules per kilogram-kelvin for similar sulfonyl piperazinone derivatives [13].
Table 1: Calculated Electronic Properties of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.2 ± 0.3 | -6.4 ± 0.2 | [6] [7] |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.8 ± 0.2 | -1.6 ± 0.3 | [6] [7] |
| Energy Gap (eV) | 4.4 ± 0.4 | 4.8 ± 0.3 | [8] [7] |
| Dipole Moment (Debye) | 6.2 ± 0.8 | 5.9 ± 0.7 | [6] [14] |
| Total Energy (Hartree) | -1847.6 ± 0.1 | -1848.2 ± 0.1 | [11] [6] |
Molecular dynamics simulations of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one have been conducted to elucidate binding kinetics and protein-ligand interaction mechanisms [18] [19]. Extended molecular dynamics simulations spanning microsecond timescales provide comprehensive insights into conformational sampling and binding pathway analysis [20] [21].
Molecular docking studies combined with molecular dynamics simulations reveal binding affinities ranging from -6.5 to -8.6 kilocalories per mole for various protein targets, with the highest affinity observed for carbonic anhydrase isoform nine [22] [23]. The binding kinetics demonstrate association rate constants of approximately 40 inverse seconds per micromolar concentration, consistent with experimental observations for similar piperazinone derivatives [18] [24].
Root mean square deviation analysis during molecular dynamics trajectories shows structural stability with average values of 1.7 to 2.3 Angstroms over 20 nanosecond simulation periods [25] [19]. The binding poses remain stable throughout the simulation, with hydrogen bond formation occurring between the sulfonyl oxygen atoms and key amino acid residues including arginine, glutamine, and asparagine [22] [26].
Table 2: Molecular Dynamics Simulation Parameters and Results
| Simulation Parameter | Value | Standard Deviation | Reference |
|---|---|---|---|
| Simulation Time (ns) | 20-50 | ± 5 | [25] [19] |
| Root Mean Square Deviation (Å) | 2.1 | ± 0.4 | [25] [19] |
| Binding Affinity (kcal/mol) | -7.4 | ± 0.8 | [22] [23] |
| Association Rate (s⁻¹μM⁻¹) | 38 | ± 12 | [18] [24] |
| Hydrogen Bond Count | 3.2 | ± 1.1 | [22] [26] |
Molecular mechanics Poisson-Boltzmann surface area calculations demonstrate that the binding free energy is primarily driven by van der Waals interactions and electrostatic contributions, with typical values of -45 to -60 kilojoules per mole [25] [27]. The sulfonyl group forms critical hydrogen bonds with backbone amide groups, while the fluorine atom participates in halogen bonding interactions with aromatic residues [28] [26].
Conformational sampling analysis reveals that the piperazine ring adopts predominantly chair conformations with occasional boat transitions occurring on nanosecond timescales [29] [30]. The pyridine ring maintains planar geometry throughout the simulation, facilitating π-π stacking interactions with phenylalanine and tryptophan residues in target binding sites [22] [31].
The General Amber Force Field has been extensively validated for piperazinone derivatives, demonstrating excellent agreement between calculated and experimental structural parameters [32] [33]. Molecular dynamics simulations using GROMACS software package with periodic boundary conditions and particle mesh Ewald electrostatics provide robust computational frameworks for studying these complex molecular systems [34] [35].
Water model selection significantly influences binding kinetics, with optimal point charge water models providing the most accurate representation of solvation effects around the polar sulfonyl and pyridine functional groups [36] [30]. Temperature and pressure coupling algorithms maintain system stability while allowing for realistic conformational sampling [37] [38].
Computational prediction of bioactive conformations for 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one relies on advanced conformational analysis methods and energy landscape exploration [39] [40]. These studies provide essential insights into the preferred three-dimensional arrangements that facilitate biological activity.
Systematic conformational searches using Monte Carlo methods and genetic algorithms reveal multiple low-energy conformations separated by rotational barriers of 2-8 kilocalories per mole [29] [40]. The most stable conformations feature the piperazine ring in chair conformation with the sulfonyl group oriented to minimize steric clashes with the pyridine moiety [29] [41]. Energy differences between major conformational families typically range from 0.5 to 3.0 kilocalories per mole, indicating significant conformational flexibility under physiological conditions [39] [42].
The fluorine substituent influences conformational preferences by stabilizing specific orientations through intramolecular interactions with nearby hydrogen atoms [8] [41]. Quantum chemical calculations demonstrate that the most bioactive conformations correspond to geometries where the pyridine nitrogen is positioned for optimal hydrogen bonding with target proteins [40] [14].
Four-dimensional quantitative structure-activity relationship studies identify critical pharmacophore elements including the sulfonyl oxygen atoms as hydrogen bond acceptors, the pyridine nitrogen as a hydrogen bond acceptor, and the aromatic rings as hydrophobic interaction sites [40] [42]. The spatial arrangement of these features defines the bioactive conformation with geometric constraints of 4-6 Angstroms between key interaction points [39] [26].
Table 3: Bioactive Conformation Analysis Results
| Conformational Feature | Energy (kcal/mol) | Population (%) | Geometric Parameter (Å) | Reference |
|---|---|---|---|---|
| Chair Piperazine | 0.0 | 78 ± 8 | Ring diameter: 5.2 | [29] [41] |
| Boat Piperazine | 2.3 ± 0.4 | 15 ± 5 | Ring diameter: 4.8 | [29] [41] |
| Extended Conformation | 0.8 ± 0.3 | 52 ± 12 | N-N distance: 8.4 | [39] [40] |
| Folded Conformation | 1.9 ± 0.6 | 25 ± 8 | N-N distance: 6.1 | [39] [40] |
| Sulfonyl-Pyridine Distance | - | - | 7.2 ± 0.8 | [40] [14] |
Computational analysis reveals that bioactive conformations require specific torsional angles around the sulfonyl-piperazine bond, with optimal values ranging from 60 to 120 degrees [39] [42]. The presence of the fluorine atom enhances binding affinity by 0.5 to 1.2 kilocalories per mole compared to non-fluorinated analogs, primarily through improved electrostatic complementarity [8] [28].
Lipophilicity calculations indicate that bioactive conformations exhibit logarithm of partition coefficient values between 1.8 and 2.4, suggesting favorable membrane permeability while maintaining aqueous solubility [2] [39]. The polar surface area of bioactive conformations ranges from 75 to 95 square Angstroms, consistent with good oral bioavailability predictions [22] [30].